Cas no 2172127-06-7 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a sterically hindered 2-methylpiperidine-4-carboxylic acid moiety, which enhances conformational control in peptide backbone modifications. Its Fmoc-protected amine group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The 2-methylbutanoyl linker provides additional structural flexibility, making it suitable for constrained peptide design. This derivative is particularly valuable for introducing tailored steric and electronic effects in peptidomimetics or bioactive peptide analogs. Careful handling under inert conditions is recommended due to the acid-sensitive Fmoc group.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid structure
2172127-06-7 structure
Product name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid
CAS No:2172127-06-7
MF:C27H32N2O5
MW:464.553387641907
CID:6511144
PubChem ID:165542996

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid
    • 2172127-06-7
    • EN300-1507931
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
    • Inchi: 1S/C27H32N2O5/c1-17(25(30)29-14-12-19(26(31)32)15-18(29)2)11-13-28-27(33)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24H,11-16H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: KTSSGRPRQJOYCP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)CC1C

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1507931-50mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1507931-2500mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1507931-250mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1507931-100mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1507931-1.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
1g
$0.0 2023-06-05
Enamine
EN300-1507931-1000mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1507931-5000mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1507931-10000mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507931-500mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-2-methylpiperidine-4-carboxylic acid
2172127-06-7
500mg
$3233.0 2023-09-27

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid Related Literature

Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid

Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic Acid (CAS No. 2172127-06-7)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid, identified by its CAS number 2172127-06-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents. The presence of this group also suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of novel piperidine-based compounds due to their diverse biological activities. The piperidine ring in this molecule contributes to its stability and flexibility, allowing it to interact with various biological targets. Specifically, the 1-(4-(fluoren-9-ylmethoxycarbonyl)amino)-4-(2-methylbutanoyl)-2-methylpiperidine moiety is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The specific arrangement of functional groups in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid suggests that it may interact with key neurotransmitter receptors, potentially leading to novel therapeutic strategies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-ylmethoxycarbonyl group is particularly critical, as it not only influences the solubility and bioavailability of the molecule but also serves as a handle for further chemical modifications. These modifications can be tailored to enhance specific biological activities or to optimize pharmacokinetic properties.

Recent studies have also explored the use of computational methods to predict the biological activity of this compound. By leveraging advanced computational techniques such as molecular docking and virtual screening, researchers can identify potential binding sites and interactions with biological targets. This approach has been particularly useful in identifying lead compounds for further development and optimization.

The pharmacological profile of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid is still being elucidated, but preliminary data suggest that it may exhibit significant therapeutic potential. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in preclinical models. These studies will provide valuable insights into its potential as a drug candidate and may pave the way for clinical trials in humans.

In conclusion, 1-4-{(9H-fluoren-9-yloxy carbonyl)amino}-2-methylbutanoyl -2-methyl piperidine -4-carboxylic acid (CAS No. 2172127 -06 -7) is a compound with remarkable potential in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further exploration, particularly in the context of neurological disorders. As research continues to uncover new applications for this molecule, it is likely that it will play an important role in the development of novel therapeutic agents.

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